Steric and Electronic Differentiation at the Anilide Position: 2,6-Dimethylphenyl vs. 4-Fluorophenyl Amide in IKK-2 Inhibitor Scaffolds
The target compound carries a 2,6-dimethylphenyl amide, whereas the well-characterized clinical candidate TPCA-1 uses a 4-fluorophenyl amide. In the AstraZeneca hit-to-lead program (Baxter et al., 2004), replacing the amide substituent from 4-fluorophenyl (compound 22/TPCA-1, IKK-2 IC₅₀ = 17.9 nM) to 2,6-dimethylphenyl in the same thiophene-3-carboxamide series altered both potency and oral bioavailability due to changes in steric clash with the IKK-2 ATP-binding pocket hinge region [1]. While direct IC₅₀ data for the 2,6-dimethylphenyl congener has not been publicly reported in peer-reviewed literature, the patent family (US7572826B2) explicitly claims N-(2,6-dimethylphenyl)-substituted thiophene carboxamides as IKK-2 inhibitors with activity in cellular NF-κB reporter assays [2]. The ortho-methyl groups restrict rotation around the N-aryl bond, pre-organizing the amide into a conformation that may differentially engage the kinase hinge relative to mono-substituted or unsubstituted anilides.
| Evidence Dimension | IKK-2 inhibitory potency (biochemical IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature; claimed active in IKK-2 inhibition in patent family US7572826B2 [2] |
| Comparator Or Baseline | TPCA-1 (4-fluorophenyl amide analog): IKK-2 IC₅₀ = 17.9 nM [1]; SC-514 (3-aminothiophene-2-carboxamide, distinct scaffold): IKK-2 IC₅₀ = 11.2 μM [3] |
| Quantified Difference | Precise fold-difference not calculable; structural class inference positions the 2,6-dimethylphenyl analog as a probe for steric/electronic SAR around the IKK-2 hinge-binding amide |
| Conditions | Biochemical kinase assay; recombinant human IKK-2; ATP concentration at Km; [γ-³³P]ATP readout [1] |
Why This Matters
For researchers conducting SAR studies on IKK-2 hinge-binding motifs, the 2,6-dimethylphenyl substituent provides a distinct steric and conformational profile not achievable with 4-fluorophenyl or unsubstituted anilides, preventing redundant interrogation of chemical space.
- [1] Baxter A, Brough S, Cooper A, Floettmann E, et al. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorg Med Chem Lett. 2004;14(11):2817-2822. View Source
- [2] Morley AD, et al. Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. US Patent US7572826B2, filed 2004-01-13, published 2009-08-11. View Source
- [3] Kishore N, et al. A selective IKK-2 inhibitor blocks NF-κB-dependent gene expression. J Biol Chem. 2003;278(35):32861-32871. View Source
